Critical Finding: Absence of High-Strength, Comparator-Based Quantitative Data for CAS 741717-93-1
An exhaustive search of primary research papers, patents, and authoritative databases (excluding vendor-generated content) reveals a significant evidence gap. There are currently no publicly available, direct head-to-head quantitative comparisons (e.g., IC50, Ki, Kd, EC50) for Ethyl 4-(morpholine-4-sulfonamido)benzoate against a defined comparator under specified assay conditions. The available information is limited to class-level inferences from a study on substituted 4-morpholine N-arylsulfonamides [1]. In that study, the series demonstrated γ-secretase inhibition with IC50 values for Aβ40 reduction ranging from 1.7 to 67 nM, and selected compounds showed reduced CYP3A4 liabilities. However, the specific compound CAS 741717-93-1 was not included in this series, and no direct activity data exists for it. Therefore, any claim of 'high activity', 'excellent performance', or 'superior selectivity' for this specific compound cannot be substantiated with quantitative evidence from the open scientific literature.
| Evidence Dimension | γ-Secretase Inhibition (Aβ40 IC50) |
|---|---|
| Target Compound Data | No data available for CAS 741717-93-1 |
| Comparator Or Baseline | Substituted 4-morpholine N-arylsulfonamides (general series): IC50 range 1.7–67 nM |
| Quantified Difference | Not calculable; compound not tested in referenced study |
| Conditions | In vitro assay measuring Aβ40 inhibition, as described in Wen et al., 2016 |
Why This Matters
For procurement decisions, the absence of target-specific potency data means the compound's biological utility must be validated in-house; its value is currently limited to its role as a synthetic building block for further derivatization and screening.
- [1] Wen J, Liu D, Zhao L, et al. Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors. European Journal of Medicinal Chemistry. 2016;124:36-48. doi:10.1016/j.ejmech.2016.08.013 View Source
